molecular formula C20H21ClN6O3S B3409690 ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893917-31-2

ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B3409690
CAS No.: 893917-31-2
M. Wt: 460.9 g/mol
InChI Key: UXYXXILDSOCVEL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at the N1 position. The structure is further modified by a thioacetyl linker (-S-CH₂-CO-) connecting the pyrazolopyrimidine moiety to a piperazine ring, which is esterified with an ethyl carboxylate group. The 3-chlorophenyl substituent enhances lipophilicity and may influence binding to biological targets, while the piperazine-carboxylate group contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-8-6-25(7-9-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-4-14(21)10-15/h3-5,10-11,13H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYXXILDSOCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step reactions, starting from basic organic synthesis techniques. The process might include:

  • Formation of 3-chlorophenyl-1H-pyrazolo[3,4-d]pyrimidine: : This involves cyclization reactions where a chlorophenyl group is introduced into the pyrazolo-pyrimidine ring system.

  • Thioacetylation: : Introducing a thioacetyl group to the pyrazolo-pyrimidine compound.

  • Esterification: : Reacting the resulting compound with ethyl piperazine-1-carboxylate to form the final product.

Reaction conditions often require:

  • Catalysts (e.g., acids, bases)

  • Solvents (e.g., dichloromethane, ethanol)

  • Temperature control

Industrial Production Methods

Industrial synthesis would scale up these processes, employing large reactors and continuous flow systems to maintain efficiency and yield. Key factors in industrial production include:

  • Optimizing reaction conditions to increase yield.

  • Implementing purification steps to ensure compound purity.

  • Adhering to safety and environmental regulations during synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo a variety of chemical reactions, such as:

  • Oxidation: : Reacting with oxidizing agents could potentially modify the thioacetyl or piperazine groups.

  • Reduction: : Reducing agents could target specific bonds, altering the molecular structure.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur at different functional groups.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.

  • Reduction: : Employs reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Common reagents include halogens, nucleophiles like ammonia, or specific organometallic compounds.

Major Products

The major products of these reactions depend on the specific pathway taken:

  • Oxidation might yield sulfoxides or sulfones.

  • Reduction could lead to various hydrocarbon derivatives.

  • Substitution reactions produce a range of derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting eukaryotic protein kinases. It has been tested against various cancer cell lines with the following results:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)1.74
MCF-7 (breast cancer)0.95
A549 (lung cancer)2.50
PC-3 (prostate cancer)1.20

These results demonstrate its efficacy in inhibiting cell proliferation and suggest that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound is being explored for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Molecular Targets: : It may interact with proteins or enzymes, altering their function.

  • Pathways Involved: : Could affect signaling pathways, potentially modulating cellular responses or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference(s)
Target Compound : Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate C₂₁H₂₁ClN₆O₃S 466.96 3-chlorophenyl, thioacetyl-piperazine-ethyl carboxylate Antitumor potential (purine analog); enhanced lipophilicity due to chlorophenyl group
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate C₁₅H₁₈N₄O₃S₂ 366.5 Thieno[2,3-d]pyrimidine core, sulfanylacetyl linker Reduced steric hindrance compared to pyrazolopyrimidine; potential solubility advantages
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₇S 361.4 Thieno[3,2-d]pyrimidine hybrid Hybrid structure with dual heterocyclic systems; 82% synthetic yield via Vilsmeier–Haack
Phenylpyrazolo[3,4-d]pyrimidine-based analogs (e.g., 5a–l) Varies ~350–450 Arylidenehydrazinyl groups at C4 Potent anticancer activity (IC₅₀ < 10 µM); multitarget enzyme inhibition (docking studies)
Tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl) piperazine-1-carboxylate C₂₂H₂₄Cl₂N₈O₂S 547.4 Triazole-thio linker, dichlorophenyl HDAC inhibition in breast cancer cells; moderate cytotoxicity (NMR/MS characterization)

Pharmacological and Biochemical Comparisons

Anticancer Activity :

  • The target compound’s pyrazolo[3,4-d]pyrimidine core aligns with purine analogs showing antitumor activity by inhibiting kinases or histone deacetylases (HDACs) .
  • Phenylpyrazolo[3,4-d]pyrimidine analogs (5a–l) exhibit superior cytotoxicity (IC₅₀ < 10 µM) compared to the target compound, attributed to arylidenehydrazinyl groups enhancing target engagement .
  • Triazole-thio derivatives (e.g., 5e) demonstrate HDAC inhibition but lower potency than the target compound’s structural class, likely due to reduced pyrazolopyrimidine affinity .

Enzyme Inhibition :

  • The piperazine-carboxylate group in the target compound may enhance solubility for better bioavailability compared to tert-butyl-protected analogs (e.g., 5d–f ), which require deprotection for activation .

Physicochemical Properties

Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate (logP = 2.0) shows improved solubility due to the smaller thienopyrimidine core .

Molecular Weight and Drug-Likeness: The target compound (MW 466.96) exceeds Lipinski’s rule of five threshold (MW < 500), while analogs like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (MW 361.4) adhere more closely to drug-likeness criteria .

Biological Activity

Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has gained attention due to its potential biological activities, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN5O2SC_{17}H_{18}ClN_5O_2S, with a molecular weight of approximately 421.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazolo[3,4-d]pyrimidine moiety allows the compound to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced cancer cell growth and enhanced apoptosis in malignant cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies : this compound was tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Control (Doxorubicin IC50)
HepG22.50.5
MCF-71.740.6
A5493.00.8
PC-32.00.7

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound demonstrated activity against both Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Studies indicated that it could inhibit bacterial growth effectively, suggesting a dual role as an antimicrobial agent alongside its anticancer properties .

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • In Vivo Tumor Models : In animal models bearing xenograft tumors derived from human cancer cell lines, treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls .
  • Combination Therapy : When used in combination with conventional antibiotics like ampicillin and kanamycin, the compound enhanced the antibacterial effects against resistant strains of bacteria, indicating potential for use in treating infections in immunocompromised patients .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Condensation of 3-chlorophenylhydrazine with a pyrimidine precursor.
  • Introduction of the thioacetyl group via nucleophilic substitution.
  • Coupling with a piperazine-carboxylate moiety using carbodiimide-based coupling agents. Reaction conditions (e.g., 195–230°C for cyclization, palladium catalysts for hydrogenation) and solvent selection (DMF, dichloromethane) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S). High-Performance Liquid Chromatography (HPLC) ensures purity >95% .

Q. What safety protocols are recommended for laboratory handling?

Use personal protective equipment (PPE: gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Dispose of waste via certified hazardous waste services. Combustion may release toxic fumes (e.g., CO, NOx), requiring CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Temperature control : Maintain 195–230°C during cyclization to prevent decomposition.
  • Catalyst use : Palladium on carbon (10% w/w) enhances hydrogenation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. What methodologies resolve contradictions in reported biological activities?

Conflicting data (e.g., varying IC₅₀ values) require:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic assays (e.g., ADP-Glo™) and cellular proliferation tests.
  • Structural analysis : Compare crystallographic data with analogs to identify critical binding motifs .

Q. How do molecular docking studies elucidate kinase inhibition mechanisms?

Docking simulations (e.g., AutoDock Vina) predict binding poses within kinase ATP-binding pockets. Key steps:

  • Prepare the protein structure (PDB ID: e.g., 2JDO for Aurora kinase).
  • Assign partial charges and optimize ligand conformations.
  • Analyze hydrogen bonds (e.g., with backbone NH of Glu91) and hydrophobic interactions (e.g., with Phe80). Validate results via mutagenesis or SPR binding assays .

Q. What strategies improve stability in pharmaceutical formulations?

  • pH stability : Test degradation rates at pH 1–10 using HPLC.
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C).
  • Excipient screening : Use cyclodextrins or liposomes to enhance aqueous solubility and reduce hydrolysis .

Q. How can SAR studies guide analog design for enhanced potency?

Systematic modifications to key regions:

  • Pyrazolo-pyrimidine core : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to boost kinase affinity.
  • Thioacetyl linker : Substitute sulfur with selenoether to improve metabolic stability.
  • Piperazine-carboxylate : Introduce methyl groups to modulate logP and blood-brain barrier penetration. Validate via in vitro ADMET assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

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